

XMD8-87 (CAS RN: 1234480-46-6): A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	XMD8-87	
Cat. No.:	B15578104	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **XMD8-87**, a potent and selective inhibitor of the non-receptor tyrosine kinase TNK2 (also known as Ack1). This document consolidates key data, outlines detailed experimental protocols, and visualizes associated signaling pathways and research workflows to support ongoing and future research in oncology and related fields.

Core Compound Details



Parameter	Value	Reference
CAS Number	1234480-46-6	[1][2]
Synonyms	ACK1-B19	[2]
Molecular Formula	C24H27N7O2	[3][4]
Molecular Weight	445.52 g/mol	[3][4]
Chemical Name	5,11-Dihydro-2-[[2-methoxy-4- (4-methyl-1- piperazinyl)phenyl]amino]-11- methyl-6H-pyrimido[4,5-b][5] [6]benzodiazepin-6-one	[1]
Mechanism of Action	ATP-competitive inhibitor of TNK2	[7]

Quantitative Biological Data

The biological activity of **XMD8-87** has been characterized through various in vitro assays, demonstrating its high potency and selectivity for TNK2 and its oncogenic mutants.

In Vitro Potency



Target	Assay Type	IC50 (nM)	Kd (nM)	Cell Line / Conditions	Reference
TNK2 (wild- type)	ELISA	1900	-	HEK293T cells expressing human TNK2	[2]
TNK2 (wild-type)	Ambit binding assay	-	15	-	[2][7]
TNK2 (D163E mutant)	Cell Viability	38	-	Ba/F3 cells	[1][3][4]
TNK2 (R806Q mutant)	Cell Viability	113	-	Ba/F3 cells	[1][3][4]

Off-Target Kinase Profile

XMD8-87 exhibits excellent kinome selectivity.[8] The following table summarizes the binding affinities and inhibitory concentrations for key off-target kinases identified through KinomeScan at a screening concentration of 10 μ M.[8]



Off-Target Kinase	Kd (nM) (Ambit binding assay)	IC50 (nM) (Invitrogen kinase assay)	Reference
BRK	37	47	[8]
CSF1R	330	428	[8]
DCAMKL1	280	-	[8]
DCAMKL2	690	3200	[8]
FRK	96	264	[8]
GAK	270	-	[8]
TNK1	110	-	[8]

In Vivo Pharmacokinetics (Mouse Model)

Pharmacokinetic studies in CD1 mice have provided initial insights into the in vivo behavior of **XMD8-87**.[8]

Parameter	Value	Dosing	Reference
Protein Binding (mouse)	92%	-	[8]
Microsomal Stability (t½)	27.9 min (mouse), 60.8 min (human)	-	[8]
IV Clearance	150 mL/min/kg	3 mg/kg IV	[8]
IV Half-life (t½)	0.7 hr	3 mg/kg IV	[8]
Oral Bioavailability (F%)	5%	10 mg/kg PO	[8]
Oral AUCinf	56 ng*hr/mL	10 mg/kg PO	[8]

Signaling Pathway



TNK2 is a non-receptor tyrosine kinase that acts as a crucial signaling node downstream of several receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR).[5] Upon activation by upstream signals, TNK2 can influence multiple pro-tumorigenic pathways, including the PI3K/AKT signaling cascade.[6] **XMD8-87**, by competitively inhibiting the ATP-binding site of TNK2, effectively blocks its kinase activity and the subsequent downstream signaling events.



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TNK2 signaling pathway and the inhibitory action of XMD8-87.

Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in the characterization of **XMD8-87**.

TNK2 Kinase Assay (In Vitro IC₅₀ Determination)

This protocol is based on a generic biochemical enzymatic kinase assay format, such as those offered by SelectScreen Kinase Profiling Services, which are commonly used to determine the IC₅₀ values of kinase inhibitors.[3]

- Reagents and Materials:
 - Recombinant human TNK2 enzyme.
 - Kinase substrate (e.g., a generic tyrosine-containing peptide).
 - XMD8-87 stock solution (in DMSO).
 - ATP solution (at a concentration equal to the Km for TNK2).



- Kinase assay buffer.
- Detection reagent (e.g., ADP-Glo™).
- 384-well assay plates.
- Procedure:
 - 1. Prepare serial dilutions of **XMD8-87** in DMSO. A common starting concentration is 1 μ M, followed by 10-point, 3-fold serial dilutions.
 - 2. Add the diluted **XMD8-87** or DMSO (vehicle control) to the wells of the 384-well plate.
 - 3. Add the TNK2 enzyme and substrate solution to each well.
 - 4. Initiate the kinase reaction by adding the ATP solution.
 - 5. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
 - 6. Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent measures the amount of ADP produced, which is proportional to kinase activity.
 - 7. Measure the signal (e.g., luminescence) using a plate reader.
 - 8. Calculate the percent inhibition for each **XMD8-87** concentration relative to the DMSO control and plot the data to determine the IC₅₀ value using a suitable software package.

Cell Viability Assay (MTS-based)

This protocol is adapted from standard MTS-based cell viability assays used to assess the antiproliferative effects of **XMD8-87** on cancer cell lines.[3]

- Reagents and Materials:
 - Ba/F3 cells (parental and those expressing TNK2 mutants).
 - Cell culture medium and supplements.



- XMD8-87 stock solution (in DMSO).
- MTS reagent.
- 96-well cell culture plates.
- Procedure:
 - 1. Seed the Ba/F3 cells in 96-well plates at a predetermined density and allow them to adhere or stabilize overnight.
 - 2. Prepare serial dilutions of **XMD8-87** in cell culture medium.
 - Treat the cells with the diluted XMD8-87 or DMSO (vehicle control) and incubate for 72 hours.
 - 4. Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
 - 5. Measure the absorbance at 490 nm using a microplate reader.
 - 6. Calculate the percent cell viability for each treatment condition relative to the DMSO control and determine the IC₅₀ value.

Western Blotting for TNK2 Phosphorylation

This protocol outlines the procedure for assessing the inhibition of TNK2 auto-phosphorylation in a cellular context.[9]

- Reagents and Materials:
 - HEK293T cells transiently expressing TNK2.
 - XMD8-87 stock solution (in DMSO).
 - Lysis buffer containing protease and phosphatase inhibitors.
 - Primary antibodies (anti-phospho-TNK2 and anti-total-TNK2).
 - HRP-conjugated secondary antibody.

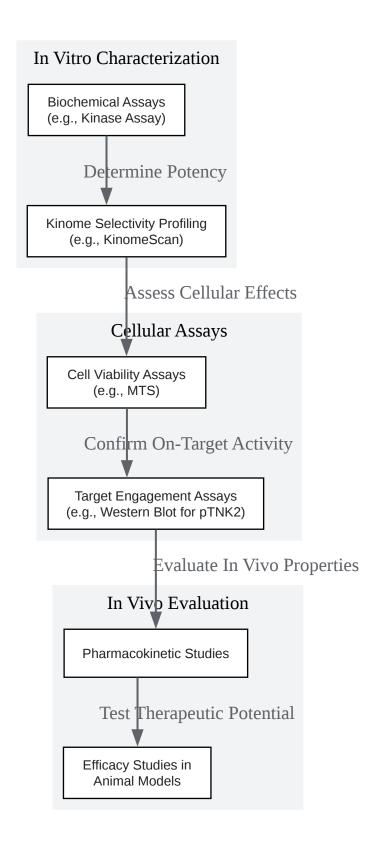


- Chemiluminescent substrate.
- SDS-PAGE gels and blotting membranes.
- Procedure:
 - Plate HEK293T cells expressing TNK2 and allow them to grow.
 - 2. Treat the cells with various concentrations of **XMD8-87** (e.g., serial dilutions from 5 μ M down to ~10 nM) or DMSO for a specified duration (e.g., 6 hours).
 - 3. Lyse the cells and quantify the protein concentration.
 - 4. Separate the protein lysates by SDS-PAGE and transfer them to a blotting membrane.
 - 5. Block the membrane and incubate with the primary antibody against phospho-TNK2.
 - 6. Wash the membrane and incubate with the HRP-conjugated secondary antibody.
 - 7. Detect the signal using a chemiluminescent substrate.
 - 8. Strip and re-probe the membrane with an antibody against total TNK2 to ensure equal protein loading.

Experimental Workflow

The characterization of a novel kinase inhibitor like **XMD8-87** typically follows a structured workflow, from initial discovery to preclinical evaluation.





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A typical experimental workflow for the characterization of a kinase inhibitor.



Synthesis Outline

XMD8-87 belongs to the benzopyrimidodiazepinone class of compounds. While a detailed, step-by-step synthesis protocol is proprietary, the general synthetic strategy for such scaffolds often involves the condensation of an o-phenylenediamine derivative with a suitably functionalized pyrimidine moiety. The synthesis of related 1,5-benzodiazepines has been reported through various methods, including catalyst-free multi-component reactions or procedures involving Lewis acid catalysis.[10][11] The structure of **XMD8-87** suggests a multi-step synthesis culminating in the coupling of the benzopyrimidodiazepinone core with 2-methoxy-4-(4-methylpiperazin-1-yl)aniline.

Conclusion

XMD8-87 is a valuable research tool for investigating the roles of TNK2 in normal physiology and disease, particularly in cancers where TNK2 is overexpressed or mutated. Its high potency and selectivity make it a suitable chemical probe for cellular studies and a promising lead compound for further therapeutic development. This guide provides a foundational resource for researchers working with or interested in **XMD8-87**, facilitating experimental design and data interpretation.

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